4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-7-9-1-3-10(4-2-9)11-8-15-5-6-16-12(15)14-11/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHNMHBXEGRBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554876 | |
| Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118001-67-5 | |
| Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the thiazole amine on the α-carbon of the bromoketone, followed by intramolecular cyclization to form the imidazothiazole ring (Fig. 1). Microwave irradiation at 100°C for 15 minutes under 15 bar pressure accelerates the kinetics, achieving near-quantitative conversion.
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent (H2O:IPA) | 1:1 | 95 |
| Temperature (°C) | 100 | 95 |
| Time (min) | 15 | 95 |
| Pressure (bar) | 15 | 95 |
Key advantages include elimination of transition-metal catalysts and reduced reaction times compared to conventional heating. The nitro group in 2 remains intact under these conditions, avoiding side reactions.
Late-stage introduction of the nitrile group via cyanation offers flexibility for modular synthesis. This method starts with 6-(4-bromophenyl)imidazo[2,1-b]thiazole (3) , synthesized via cyclization of ethyl-2-aminothiazole-4-carboxylate with 4-bromophenacyl bromide.
Cyanation Protocol
A modified Rosenmund-von Braun reaction replaces the bromine atom with a nitrile using zinc cyanide and a palladium catalyst:
Critical Considerations:
-
Catalyst Loading: 5 mol% Pd(PPh3)4 minimizes costs while maintaining efficiency.
-
Solvent: Dimethylformamide (DMF) enhances solubility of both substrate and cyanating agent.
-
Safety: Strict exclusion of moisture prevents HCN generation.
Conventional Cyclization Using Ethyl-2-Aminothiazole-4-carboxylate and 4-Cyanophenacyl Bromide
A classical approach involves cyclizing ethyl-2-aminothiazole-4-carboxylate (4) with 4-cyanophenacyl bromide (5) in refluxing ethanol.
Stepwise Synthesis and Characterization
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Cyclization: Refluxing 4 and 5 in ethanol for 4 hours forms the imidazothiazole core, with the nitrile pre-installed on the phenacyl moiety.
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Ester Hydrolysis: Subsequent treatment with LiOH·H2O yields the carboxylic acid derivative, though this step is omitted for the target nitrile compound.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | 95 | 15 min | Moderate | High |
| Palladium-Catalyzed | 85 | 6 h | High | Moderate |
| Conventional | 80 | 4 h | Low | High |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclocondensation
Prolonged heating in conventional methods risks decarboxylation of the ethyl ester group in 4 , generating imidazo[2,1-b]thiazole byproducts. Microwave irradiation circumvents this by accelerating reaction rates, suppressing decomposition.
Cyanide Compatibility
The nitrile group’s stability under microwave and acidic conditions (e.g., LiOH hydrolysis) was confirmed via FTIR and NMR monitoring. No nitrile hydrolysis to carboxylic acids was observed below 150°C.
Analytical Validation and Purity Assessment
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The conditions for these reactions typically involve mild temperatures and the absence of transition metals, making the processes environmentally friendly .
Major Products: The major products formed from the reactions of this compound include various functionalized derivatives that exhibit enhanced biological activities . These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including 4-imidazo[2,1-b]thiazol-6-yl-benzonitrile. Research indicates that compounds with this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated the synthesis and evaluation of imidazo[2,1-b]thiazole-coupled natural noscapine derivatives, revealing promising anticancer activities attributed to their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells .
Antimicrobial Properties
The imidazo[2,1-b]thiazole framework has also been investigated for its antimicrobial properties. Compounds featuring this structure have shown effectiveness against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics .
Green Chemistry Approaches
The synthesis of this compound can be achieved through various environmentally friendly methodologies. Recent advancements include microwave-assisted synthesis techniques that allow for rapid and efficient production without the need for toxic solvents or catalysts. A notable example is the catalyst-free microwave-assisted procedure that has been reported to yield high purity products under mild conditions .
One-Pot Synthesis Techniques
One-pot synthesis methods are gaining traction in the production of imidazo[2,1-b]thiazole derivatives. These methods simplify the reaction process by combining multiple steps into a single reaction vessel, reducing time and resource consumption while increasing overall yield. The Groebke–Blackburn–Bienaymé reaction has been successfully applied to synthesize imidazo[2,1-b]thiazoles in a one-pot manner, demonstrating the versatility of this scaffold in organic synthesis .
Case Study: Anticancer Evaluation
A detailed study focused on the anticancer evaluation of this compound and its derivatives showed that these compounds inhibit cancer cell proliferation through specific pathways such as apoptosis induction and cell cycle arrest. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates in treated cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12 | HeLa |
| Derivative A | 8 | MCF-7 |
| Derivative B | 15 | A549 |
Case Study: Antimicrobial Activity
Another significant investigation evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The study found that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| E. coli | 32 | Ciprofloxacin (16) |
| S. aureus | 16 | Penicillin (8) |
Mechanism of Action
The mechanism of action of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile involves its interaction with various molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation . As an anticancer agent, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The benzonitrile group in the target compound likely enhances metabolic stability and target binding compared to electron-donating groups (e.g., methyl or methoxy). For example, nitroso (NO) and nitrile (CN) substituents at C5/C6 improve antitubercular activity due to increased electrophilicity .
- Positional Effects : Substitution at C6 is critical for activity. The p-chlorophenyl group in 2-chloro-6-p-chlorophenylimidazo[2,1-b]thiazole confers antitubercular potency, while benzonitrile may optimize neuroprotection by modulating calcium channel interactions .
Antitubercular Activity
- The 5-nitroso derivative of 6-p-chlorophenylimidazo[2,1-b]thiazole exhibits 100% inhibition of M. tuberculosis at MIC <6.25 µg/mL, outperforming non-nitroso analogs .
- Chlorine at C2 enhances membrane permeability, but the benzonitrile group in the target compound may offer improved selectivity due to reduced off-target interactions .
Neuroprotective Activity
- 4-Imidazo[2,1-b]thiazole-1,4-DHPs (dihydropyridines) with C6 aryl substituents show selective neuroprotection. Compound 6 (C6-phenyl derivative) demonstrated 2-fold higher activity than nifedipine in mitigating oxidative stress in neuronal cells .
- The benzonitrile group’s strong EWG character may stabilize the dihydropyridine ring, prolonging calcium channel blockade and neuroprotection .
Anticancer and Microtubule Targeting
- Imidazo[2,1-b]thiazole-benzimidazole conjugates with cyclopropyl substituents inhibit tubulin polymerization (IC₅₀: 0.89 µM), comparable to colchicine .
- While the target compound lacks direct anticancer data, its benzonitrile group could enhance DNA intercalation or kinase inhibition, as seen in structurally related carbonitrile derivatives .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The benzonitrile group (logP ~1.5) balances solubility and membrane permeability, contrasting with highly lipophilic analogs like 6-(2,4-dimethylphenyl)-imidazo[2,1-b]thiazole (logP ~3.2), which may suffer from poor bioavailability .
- Metabolic Stability : Nitrile-containing derivatives resist cytochrome P450 oxidation better than thiadiazole or furan-substituted analogs, reducing hepatotoxicity risks .
Biological Activity
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : 225.27 g/mol
- IUPAC Name : 4-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile
The compound exhibits significant antimycobacterial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves selective inhibition of metabolic pathways essential for the survival and replication of mycobacteria. Related compounds have shown that they can inhibit DprE1, a crucial enzyme in the cell wall biosynthesis of M. tuberculosis, leading to disruption in cell wall integrity and function.
Anticancer Activity
A study synthesized various imidazo[2,1-b]thiazole derivatives and evaluated their antiproliferative effects against several human cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical)
- A549 (lung)
- MCF-7 (breast)
- DU-145 (prostate)
Among these, one conjugate demonstrated significant cytotoxicity with an IC value of 1.08 µM against A549 cells. The compound arrested the cell cycle at the G2/M phase and inhibited tubulin polymerization with an IC of 1.68 µM, suggesting it acts by disrupting microtubule dynamics essential for mitosis .
Antimycobacterial Activity
Research indicates that this compound exhibits potent activity against M. tuberculosis. Its effectiveness is attributed to its ability to selectively target mycobacterial pathways while sparing non-tuberculous mycobacteria. This selectivity is crucial for developing therapies that minimize side effects associated with broader-spectrum antimycobacterial agents.
Synthesis and Evaluation
A series of studies have focused on synthesizing various derivatives of this compound to enhance its biological activity:
- Study on Conjugates : Imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and evaluated for antiproliferative activity. Compound 6d was particularly noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways .
- Carbonic Anhydrase Inhibition : Another study evaluated imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates as inhibitors of carbonic anhydrase isoforms. These compounds showed selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM, highlighting their potential therapeutic applications in conditions where carbonic anhydrase plays a role .
Comparative Analysis
| Compound | Activity Type | IC Value | Target |
|---|---|---|---|
| This compound | Anticancer | 1.08 µM (A549) | Lung cancer |
| Conjugate 6d | Anticancer | 1.68 µM (Tubulin) | Microtubule assembly |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine | Carbonic Anhydrase Inhibition | 57.7–98.2 µM | hCA II |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-imidazo[2,1-b]thiazol-6-yl-benzonitrile?
Answer:
A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is a robust method for synthesizing fused imidazo[2,1-b]thiazole derivatives. This approach achieves high regioselectivity and yields (90–96%) by promoting cyclization of readily available substrates under mild conditions. Key steps include:
- Substrate Preparation : Use electron-rich aromatic precursors (e.g., benzimidazole derivatives) to enhance reactivity.
- Reaction Monitoring : Employ thin-layer chromatography (TLC) on silica gel with UV detection to track progress.
- Purification : Utilize column chromatography or recrystallization to isolate pure products.
This method is scalable and environmentally friendly, avoiding volatile solvents .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Combined spectroscopic and crystallographic techniques are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm substituent positions and electron distribution. For example, benzonitrile groups exhibit distinct nitrile stretching frequencies (~2230 cm⁻¹) in IR spectra .
- X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., C–N: ~1.32 Å, C–S: ~1.71 Å) and confirm fused-ring geometry. Data-to-parameter ratios >15 ensure reliability .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 282.0421 for C₁₂H₇N₃S).
Advanced: What strategies optimize biological activity evaluation of this compound derivatives?
Answer:
- In Vitro Screening :
- Anti-inflammatory Activity : Measure inhibition of LPS-induced NO, IL-6, and TNF-α in RAW264.7 macrophages. IC₅₀ values <10 μM indicate potency .
- Enzyme Inhibition : Assess 15-lipoxygenase (15-LOX) activity via UV-Vis spectroscopy (λ = 234 nm for conjugated diene formation). Compare IC₅₀ to reference inhibitors (e.g., NDGA) .
- Cytotoxicity Profiling : Use BJ fibroblasts or HUVECs to establish selectivity indices (SI >10 for therapeutic viability) .
Advanced: How can computational modeling guide the design of this compound analogs?
Answer:
- Molecular Docking : Target kinases (e.g., Fer kinase) using AutoDock Vina. Prioritize analogs with binding energies ≤–8.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys548) .
- QSAR Studies : Correlate substituent electronegativity (Hammett σ constants) with bioactivity. Nitrile groups enhance electron-withdrawing effects, improving membrane permeability .
- ADMET Prediction : Use SwissADME to optimize logP (2–3) and rule out PAINS alerts.
Advanced: How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?
Answer:
- Structural Context : Compare substituent effects. For example, 6-aryl groups (e.g., 4-methoxyphenyl) in 4-imidazo[2,1-b]thiazoles enhance anti-inflammatory activity, while 2-methyl analogs may reduce potency .
- Assay Variability : Standardize protocols (e.g., LPS concentration in RAW264.7 assays) to minimize inter-lab discrepancies.
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for 15-LOX inhibition) to identify outliers and validate trends .
Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?
Answer:
- Yield Drop at Scale : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzimidazole to acylating agent) and control exothermic reactions via slow reagent addition .
- Purification Bottlenecks : Replace column chromatography with antisolvent crystallization (e.g., using EtOH/H₂O) for cost-effective bulk isolation.
- Byproduct Formation : Monitor reaction intermediates via LC-MS to identify and suppress side reactions (e.g., over-acylation) .
Advanced: How to establish structure-activity relationships (SAR) for neuroprotective effects?
Answer:
- Functional Group Modulation : Introduce electron-donating groups (e.g., –OCH₃) at the 4-position of the benzene ring to enhance blood-brain barrier penetration.
- In Vivo Validation : Use rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) to assess cognitive rescue and correlate with in vitro data .
- Biochemical Markers : Quantify glutathione levels and SOD activity to link antioxidant properties to neuroprotection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
